4-Octadecyloxybenzaldehyde

Description

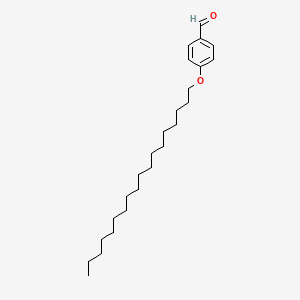

4-Octadecyloxybenzaldehyde (CAS: 4105-95-7) is a long-chain alkoxy-substituted benzaldehyde derivative with the molecular formula C₂₅H₄₀O₂ and a molecular weight of 372.59 g/mol. Structurally, it consists of a benzaldehyde core substituted with an octadecyloxy (C₁₈H₃₇O–) group at the para position. This compound is characterized by high hydrophobicity due to its extended alkyl chain, making it suitable for applications in non-polar matrices, such as liquid crystal formulations and specialized cell culture media . Its purity is typically reported as >95.0% (GC), ensuring reliability in research and industrial settings .

Properties

IUPAC Name |

4-octadecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTNFINCBVUXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403247 | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-95-7 | |

| Record name | 4-(Octadecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecyloxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyloxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate in acidic conditions.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophilic substitution with reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: The oxidation of this compound can yield 4-Octadecyloxybenzoic acid.

Reduction: Reduction typically results in the formation of 4-Octadecyloxybenzyl alcohol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chitosan Modification

One of the prominent applications of 4-octadecyloxybenzaldehyde is in the modification of chitosan, a biopolymer with inherent biocompatibility and biodegradability. The compound has been utilized to create N-alkylated chitosan derivatives, which exhibit improved solubility and enhanced biological activity.

- Case Study: Hemostatic Agents

- Researchers have successfully connected the phenyloctadecyl group from this compound to chitosan, resulting in a chitosan sponge (GACS) that demonstrates rapid hemostatic properties. In vivo studies indicated that GACS significantly reduced hemostasis time compared to unmodified chitosan, making it a promising candidate for first aid applications in trauma settings .

| Property | GACS (with this compound) | Unmodified Chitosan |

|---|---|---|

| Hemostasis Time (s) | 86.5 | Significantly longer |

| Antibacterial Activity | >99.9% against E. coli | Moderate |

Antioxidant and Antimicrobial Properties

The chemical modification of chitosan with this compound has been shown to enhance its antioxidant and antimicrobial properties. Studies indicate that these modified derivatives exhibit stronger activity against various pathogens, which can be beneficial in medical applications such as wound dressings and drug delivery systems .

Thermotropic Liquid Crystals

This compound has been investigated for its thermotropic properties, particularly in the development of liquid crystal materials. These materials have potential applications in display technologies due to their ability to change phases with temperature variations.

- Case Study: Liquid Crystal Phases

- Research has demonstrated that compounds derived from this compound can exhibit smectic A and chiral nematic phases, which are critical for designing advanced liquid crystal displays (LCDs). The phase behavior is influenced by the length of the alkyl chain and the molecular structure, making it a valuable component in liquid crystal formulations .

| Phase Type | Observed Temperature Range | Application Area |

|---|---|---|

| Smectic A | 30-60°C | Display technologies |

| Chiral Nematic | 60-90°C | Optical devices |

Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has been explored for environmental sustainability. Its hydrophobic nature aids in enhancing the mechanical properties of biodegradable plastics while maintaining their environmental benefits.

Mechanism of Action

The mechanism by which 4-Octadecyloxybenzaldehyde exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The physicochemical properties of 4-Octadecyloxybenzaldehyde differ significantly from shorter-chain alkoxybenzaldehydes and related derivatives. Key comparisons include:

- Solubility: Longer alkyl chains (e.g., C₁₈) reduce solubility in polar solvents (e.g., water, ethanol) but enhance compatibility with lipids and organic polymers .

- Melting/Boiling Points : Increasing alkyl chain length correlates with higher melting points and thermal stability. For example, this compound is a waxy solid, whereas 4-(Octyloxy)benzaldehyde is liquid at room temperature .

Stability and Handling

Biological Activity

4-Octadecyloxybenzaldehyde (C23H38O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between octadecanol and 4-hydroxybenzaldehyde in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The process yields the desired aldehyde through a series of condensation reactions, which can be monitored using spectroscopic techniques such as FT-IR and NMR spectroscopy .

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial effect. Studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The disc diffusion method was employed to assess its efficacy, revealing clear inhibition zones, which suggest its potential as an antibacterial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Antiviral Activity

Additionally, research indicates that derivatives of this compound have shown promise as anti-HIV agents. These compounds are believed to inhibit reverse transcriptase, an essential enzyme for viral replication. The structural modifications involving pyrimidine derivatives have been particularly effective in enhancing antiviral activity .

Neuroprotective Effects

Recent studies also explore the neuroprotective properties of this compound. It has been observed to exhibit protective effects against neuronal cell death induced by oxidative stress. This property is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated that at a concentration of 1000 ppm, the compound effectively inhibited bacterial growth, showcasing its potential application in developing new antimicrobial agents.

Case Study 2: Antiviral Activity

A study focused on synthesized derivatives of this compound evaluated their effectiveness against HIV-1. The findings revealed that specific modifications significantly enhanced their inhibitory effects on reverse transcriptase activity, suggesting a pathway for developing novel antiviral therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.